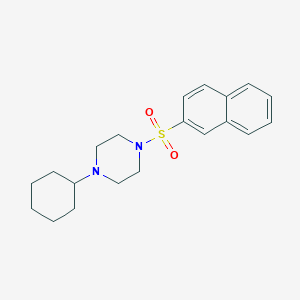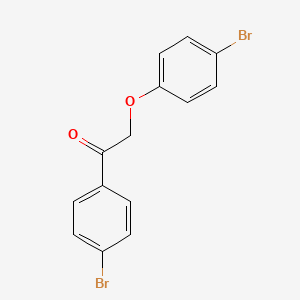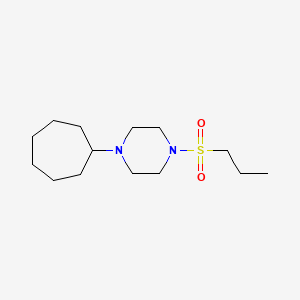![molecular formula C16H14N4OS B10877208 N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10877208.png)
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of phenylhydrazine with carbon disulfide to form phenylthiosemicarbazide. This intermediate is then cyclized with acetic anhydride to yield the desired triazole compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated triazole derivatives.
Applications De Recherche Scientifique
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the phenyl and sulfanyl groups.
Phenylthiosemicarbazide: An intermediate in the synthesis of the target compound, with similar functional groups but different overall structure.
Sulfoxides and Sulfones: Oxidized derivatives of the target compound with different chemical properties.
Uniqueness
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of a triazole ring, phenyl group, and sulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H14N4OS |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N4OS/c21-15(18-13-7-3-1-4-8-13)11-22-16-17-12-20(19-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21) |
Clé InChI |
QSPHEQJGOWIFSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10877141.png)
![N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B10877145.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B10877166.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877169.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(quinolin-4-yl)acetamide](/img/structure/B10877173.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10877181.png)
![10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B10877186.png)
![1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877189.png)
![(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B10877194.png)
![5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10877196.png)


